The compound is categorized within the broader class of pyrazolo[1,5-a]pyrimidines, which are derivatives of pyrazole and pyrimidine. These compounds have garnered attention for their utility in drug discovery and development due to their potential as enzyme inhibitors and antimicrobial agents. The specific compound can be sourced from various chemical suppliers, including BenchChem and Sigma-Aldrich, which provide it for research purposes .
The synthesis of 7-Methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid typically involves cyclocondensation reactions. A common method includes the reaction of 3-amino-1H-pyrazole derivatives with β-dicarbonyl compounds or other 1,3-bis-electrophiles.
While detailed industrial methods are not extensively documented, large-scale production would likely utilize automated reactors and continuous flow systems to enhance efficiency and scalability.
The molecular structure of 7-Methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid features a fused pyrazole-pyrimidine ring system with a carboxylic acid functional group at the 3-position.
7-Methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid participates in several types of chemical reactions:
The mechanism of action for 7-Methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid primarily relates to its potential biological activities:
Research indicates that this compound may exhibit enzyme inhibition properties, particularly against certain kinases involved in cellular signaling pathways. Its structure allows for interaction with active sites of enzymes, potentially leading to therapeutic effects against various diseases.
In vitro studies have shown that derivatives of pyrazolo[1,5-a]pyrimidines can inhibit specific targets like Janus kinase 2 and other proteins involved in inflammatory processes .
7-Methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid possesses distinct physical and chemical properties:
The scientific applications of 7-Methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid are diverse:
Pyrazolo[1,5-a]pyrimidine derivatives constitute a privileged heterocyclic framework in pharmaceutical development due to their exceptional capacity for intermolecular interactions with biological targets. The 7-methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid variant (CAS 1016505-59-1; Molecular Formula C₈H₇N₃O₂; MW 177.16 g/mol) exemplifies this potential through its bifunctional chemical personality [1] [3] [6]. The fused bicyclic system incorporates a pyrazole ring annulated with pyrimidine, creating a planar, electron-rich scaffold that facilitates π-stacking interactions with protein binding sites. Positioned at C3, the carboxylic acid group provides a versatile handle for derivatization, enabling conversion to amides, esters, or other bioisosteres, while the C7 methyl group enhances lipophilicity and influences metabolic stability [9]. This dual functionality underpins its classification as a privileged scaffold, with demonstrated relevance across kinase inhibition, antimicrobial agents, and central nervous system therapeutics [4] [9].
Table 1: Core Identification Data for 7-Methylpyrazolo[1,5-a]pyrimidine-3-carboxylic Acid
Parameter | Value |
---|---|
CAS Registry Number | 1016505-59-1 |
IUPAC Name | 7-methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid |
Molecular Formula | C₈H₇N₃O₂ |
Molecular Weight | 177.16 g/mol |
SMILES | CC1=CC=NC2=C(C=NN12)C(=O)O |
InChIKey | ZDHMVXYJWKLOQS-UHFFFAOYSA-N |
Regioisomerism critically governs the pharmacological profile of pyrazolo[1,5-a]pyrimidine carboxylates. The 3-carboxylic acid regioisomer (as opposed to 5- or 6-carboxylates) exhibits superior vector geometry for target engagement, particularly in enzymes possessing adjacent hydrophobic and hydrogen-bonding regions. Comparative analysis reveals that the 7-methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid scaffold (polar surface area: 76.5 Ų; cLogP: 0.8) displays distinct electronic distribution versus its pyridine-fused analog 7-methylpyrazolo[1,5-a]pyridine-3-carboxylic acid (CAS 16205-47-3; MW 176.17 g/mol). The additional nitrogen at the 5-position in the pyrimidine ring enhances hydrogen-bond acceptor capacity and reduces electron density at C3, increasing carboxylic acid reactivity for amide coupling [5] . This electronic modulation translates to differential target affinity – pyrimidine-fused variants demonstrate enhanced kinase and polymerase inhibition, while pyridine-fused analogs show potency against Mycobacterium tuberculosis (MIC <0.002 μg/mL for resistant strains) [5] [9].
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2